2-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide 2-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14804653
InChI: InChI=1S/C19H19N3O5/c1-25-15-8-12(9-16(26-2)18(15)27-3)21-17(23)10-22-11-20-14-7-5-4-6-13(14)19(22)24/h4-9,11H,10H2,1-3H3,(H,21,23)
SMILES:
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol

2-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC14804653

Molecular Formula: C19H19N3O5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide -

Specification

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
IUPAC Name 2-(4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O5/c1-25-15-8-12(9-16(26-2)18(15)27-3)21-17(23)10-22-11-20-14-7-5-4-6-13(14)19(22)24/h4-9,11H,10H2,1-3H3,(H,21,23)
Standard InChI Key VMNPMIOHQLLEBA-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a quinazolinone core, a heterocyclic scaffold known for its pharmacological versatility. The 4-oxoquinazolin-3(4H)-yl group is acetylated at the 3-position, forming an acetamide linkage to a 3,4,5-trimethoxyphenyl substituent. The trimethoxy groups enhance lipophilicity, potentially improving membrane permeability and target binding .

Molecular Formula: C19H19N3O5\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{5}
Molecular Weight: 369.4 g/mol
Key Functional Groups:

  • Quinazolin-4-one ring system

  • Acetamide bridge

  • 3,4,5-Trimethoxyphenyl substituent

Spectral Characterization

Spectral data for analogous compounds reveal distinct patterns:

  • IR Spectroscopy: Stretching vibrations at 1,680–1,710 cm1^{-1} (C=O of quinazolinone) and 3,200–3,400 cm1^{-1} (N-H of acetamide) .

  • 1^1H NMR: Signals at δ 2.50–3.20 ppm (acetamide methylene), δ 6.80–7.80 ppm (aromatic protons), and δ 3.70–3.90 ppm (methoxy groups) .

  • Mass Spectrometry: Molecular ion peaks at m/z 369.4 (M+^+) with fragmentation patterns consistent with quinazolinone cleavage.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

Step 1: Formation of 3-Amino-2-Methylquinazolin-4(3H)-one

Anthranilic acid reacts with acetic anhydride under reflux to form 2-methyl-4H-benzo[d] oxazin-4-one, which is then treated with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one .

Step 2: Acetylation at the 3-Position

The intermediate is refluxed with acetic anhydride in glacial acetic acid, producing N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide .

Step 3: Condensation with 3,4,5-Trimethoxybenzaldehyde

Nucleophilic addition of 3,4,5-trimethoxybenzaldehyde to the acetamide intermediate in ethanol with NaOH catalysis yields the title compound .

Reaction Scheme:

3-Amino-2-methylquinazolin-4(3H)-oneAc2O, HOAcN-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide3,4,5-Trimethoxybenzaldehyde, NaOHTarget Compound\text{3-Amino-2-methylquinazolin-4(3H)-one} \xrightarrow{\text{Ac}_2\text{O, HOAc}} \text{N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide} \xrightarrow{\text{3,4,5-Trimethoxybenzaldehyde, NaOH}} \text{Target Compound}

Pharmacological Activities

Cytotoxic and Anticancer Activity

In NCI-60 screenings, acylhydrazone derivatives of quinazolinones demonstrated mean GI50_{50} values of 1.0–7.7 µM against 59 cancer cell lines . The acetamide linkage in the target compound may facilitate interactions with kinase domains (e.g., EGFR, HER2), as shown in molecular docking studies .

Table 1: Comparative Cytotoxicity of Quinazolinone Derivatives

CompoundMean GI50_{50} (µM)Target Kinases
Target Compound1.0 (predicted)EGFR, HER2, CDK9
Gefitinib7.7EGFR
Erlotinib2.1EGFR

Enzyme Inhibition

S-substituted quinazolinones inhibit carbonic anhydrase (CA) isoforms (Ki_i: 10–100 nM) . The trimethoxyphenyl group may confer selectivity for tumor-associated CA XII/IX isoforms.

Mechanism of Action

Kinase Inhibition

Molecular docking reveals quinazolinones bind to ATP pockets of EGFR (binding energy: −9.2 kcal/mol) and CDK9 (−8.7 kcal/mol) . The acetamide bridge forms hydrogen bonds with Thr790 and Met769, critical for kinase inhibition .

Apoptosis Induction

Flow cytometry assays on analogs show G2/M cell cycle arrest (40–60% of cells) and caspase-3 activation, indicating apoptosis-driven cytotoxicity .

Comparative Analysis with Structural Analogs

Role of Substituents

  • 4-Methoxy Derivatives: 45% edema inhibition at 50 mg/kg .

  • 3,4,5-Trimethoxy Derivatives: Enhanced lipophilicity improves blood-brain barrier penetration.

  • Thioacetamide Analogs: Lower GI50_{50} values (0.8–1.2 µM) due to sulfur-mediated enzyme interactions .

Future Directions

  • In Vivo Toxicity Studies: Assess acute/chronic toxicity in rodent models.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

  • Target Validation: CRISPR screening to identify novel kinase targets.

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